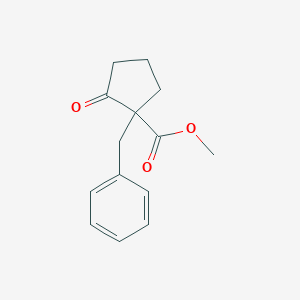
Ethyl (triphenylphosphoranylidene)pyruvate
Overview
Description
Ethyl (triphenylphosphoranylidene)pyruvate (ETPP) is an organic compound that contains a phosphorus atom bonded to three phenyl groups and an ethyl ester group . It is a yellowish powder that is soluble in organic solvents like benzene and dichloromethane.
Synthesis Analysis
ETPP can be synthesized by reacting triphenylphosphine with ethyl pyruvate in the presence of a strong acid catalyst. The reaction produces ETPP as a yellowish powder.Molecular Structure Analysis
The linear formula of ETPP is (C6H5)3P=CHCOCO2C2H5 . It has a molecular weight of 376.38 .Chemical Reactions Analysis
ETPP is used as a reactant for Wittig condensation and the chemoenzymic preparation of hexafluoroleucine and tetrafluoroleucine . It is also used in the synthesis of ahiral and chiral cyclic dehydro-α-amino acid derivatives through nucleophilic addition .Physical And Chemical Properties Analysis
ETPP has a molar mass of 332.32 g/mol and a melting point of 195-197°C. It is a stable compound that does not decompose at room temperature. The compound is hygroscopic and absorbs water from the atmosphere. It is also sensitive to light and should be stored in a dark place to prevent decomposition.Scientific Research Applications
Wittig Condensation
This compound is used as a reactant in Wittig condensation . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide.
Chemoenzymic Preparation of Hexafluoroleucine and Tetrafluoroleucine
Ethyl (triphenylphosphoranylidene)pyruvate is used in the chemoenzymic preparation of hexafluoroleucine and tetrafluoroleucine . These are fluorinated amino acids that have potential applications in medicinal chemistry and drug design.
Synthesis of Ahiral and Chiral Cyclic Dehydro-α-amino Acid Derivatives
This compound is used as a reactant for the synthesis of ahiral and chiral cyclic dehydro-α-amino acid derivatives through nucleophilic addition . These derivatives have potential applications in the development of new pharmaceuticals.
Peptidyl α-keto-based Inhibitors of Cruzain
Ethyl (triphenylphosphoranylidene)pyruvate is used in the synthesis of peptidyl α-keto-based inhibitors of cruzain . Cruzain is a cysteine protease implicated in the pathogenesis of Chagas disease, and inhibitors of this enzyme could potentially be used as therapeutic agents.
Deoxyfluoro-L-arabinofuranosyl Triazole Nucleoside Derivatives with Antiviral Activity
This compound is used as a reactant for the synthesis of deoxyfluoro-L-arabinofuranosyl triazole nucleoside derivatives . These derivatives have shown antiviral activity, suggesting potential applications in antiviral drug development.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .
Mode of Action
Ethyl (triphenylphosphoranylidene)pyruvate acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .
Biochemical Pathways
The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .
Pharmacokinetics
It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .
Result of Action
The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .
Action Environment
The action of Ethyl (triphenylphosphoranylidene)pyruvate can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .
properties
IUPAC Name |
ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOPRPWPANPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327344 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (triphenylphosphoranylidene)pyruvate | |
CAS RN |
13321-61-4 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




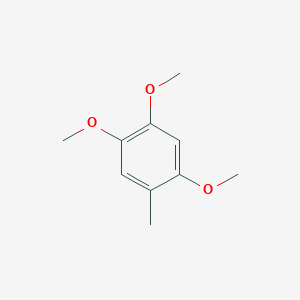
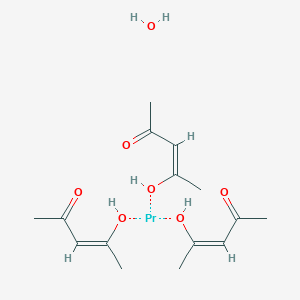
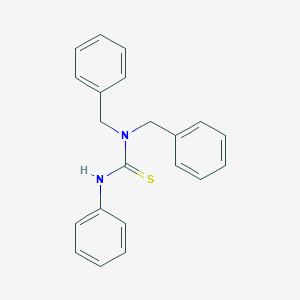
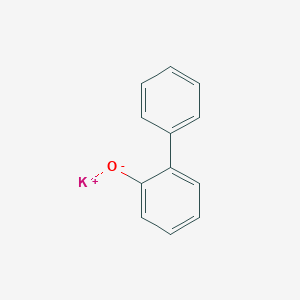
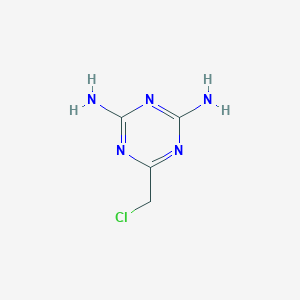
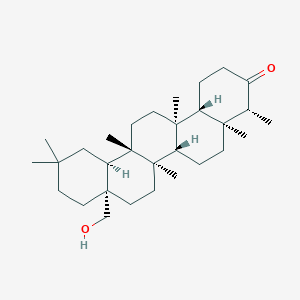
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

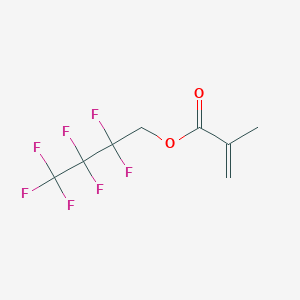

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
